Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is antibodies, specifically anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies . These antibodies play a crucial role in the immune response, recognizing and binding to specific antigens, such as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) .
Mode of Action
The compound interacts with its target antibodies through antigen-antibody binding. The variable regions of these antibodies, which can be obtained as single-chain Fv (scFv) antibodies, bind to the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) . The binding affinity and avidity of matured-type antibodies from germline-type antibodies could be evaluated based on binding kinetics and thermodynamics .
Biochemical Pathways
The interaction of this compound with its target antibodies affects the affinity maturation pathway. This pathway is known to increase the binding affinity and specificity of antibodies towards their immunogen by somatic hypermutation . Haptens such as (4-hydroxy-3-nitrophenyl)acetyl (NP) have been used to analyze the structural basis of affinity maturation .
Result of Action
The result of the compound’s action is a change in the antigen-binding affinity and avidity of the antibodies. Notably, the Tyr to Gly mutation at the 95th residue of the heavy chain is critical for changing the configuration of complementarity determining region 3, which is involved in antigen binding . This change could potentially enhance the immune response.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the variable region may decrease to increase affinity, possibly due to protein architecture . Furthermore, the high stability of germline-type antibodies and the low stability of matured-type antibodies, which increase upon antigen binding, can be explained by the stability of antibodies required at the respective stages of immunization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate typically involves a multi-step process. One common method includes the reaction of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of an amino ester.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-4-(2-nitrophenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate
- Ethyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
Uniqueness
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGPYGZQDNIHJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378045 |
Source
|
Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151646-59-2 |
Source
|
Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.